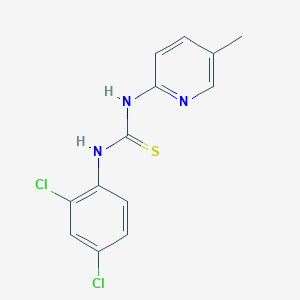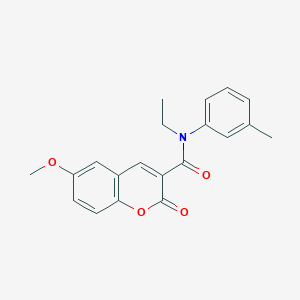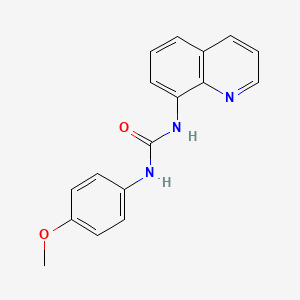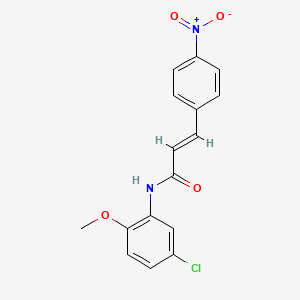
N-(2,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of substituted urea herbicides and has been in use since the 1950s. Diuron has been found to be effective in controlling the growth of a variety of weeds, including broadleaf weeds and grasses.
作用机制
Diuron works by inhibiting photosynthesis in plants. It does this by blocking the electron transport chain in chloroplasts, which is necessary for the production of ATP and NADPH, the energy sources for photosynthesis. The inhibition of photosynthesis leads to the death of the plant.
Biochemical and Physiological Effects
Diuron has been found to have a number of biochemical and physiological effects on plants. Studies have shown that it can alter the levels of various enzymes and proteins in plants, leading to changes in plant growth and development. Diuron has also been found to affect the structure and function of chloroplasts, leading to a decrease in photosynthetic efficiency.
实验室实验的优点和局限性
Diuron is a widely used herbicide in the field of agricultural research. Its effectiveness in controlling the growth of weeds makes it a valuable tool for studying plant growth and development. However, its persistence in soil and water can make it difficult to study its long-term effects on the environment. In addition, the use of Diuron in lab experiments requires careful handling and disposal to prevent contamination of the environment.
未来方向
There are several future directions for research on Diuron. One area of research is the development of new herbicides that are more environmentally friendly and effective in controlling the growth of weeds. Another area of research is the study of the long-term effects of Diuron on the environment, including its impact on non-target species such as aquatic plants and animals. Finally, researchers are exploring the use of Diuron in combination with other herbicides to improve its effectiveness and reduce its impact on the environment.
Conclusion
In conclusion, Diuron is a widely used herbicide in agriculture that has been extensively studied in the field of scientific research. Its effectiveness in controlling the growth of weeds makes it a valuable tool for studying plant growth and development. However, its persistence in soil and water can make it difficult to study its long-term effects on the environment. Future research on Diuron will focus on the development of new herbicides, the study of its impact on the environment, and the use of Diuron in combination with other herbicides.
合成方法
Diuron can be synthesized by reacting 2,4-dichlorophenyl isocyanate with 5-methyl-2-pyridylamine. The reaction takes place in the presence of a solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization and chromatography. The purity of the final product is crucial for its effectiveness as a herbicide.
科学研究应用
Diuron has been extensively studied in the field of agricultural research. Its effectiveness in controlling the growth of weeds has been well documented. Researchers have also studied the impact of Diuron on the environment, including its effects on non-target species such as aquatic plants and animals. Studies have shown that Diuron can persist in soil and water for extended periods, leading to concerns about its potential impact on the environment.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c1-8-2-5-12(16-7-8)18-13(19)17-11-4-3-9(14)6-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBBPQVQQZDCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-phenyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5799589.png)
![ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate](/img/structure/B5799596.png)
![3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5799603.png)
![2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5799610.png)


![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol](/img/structure/B5799657.png)
![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)




